3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
CAS No.: 175136-65-9
Cat. No.: VC20922784
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175136-65-9 |
|---|---|
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 3-(2-bromo-5-methoxyphenyl)-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
| Standard InChI Key | NVZISNDFOXXQSQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)CC#N |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)C(=O)CC#N |
Introduction
Chemical Identity and Structural Properties
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile is a substituted propanenitrile compound characterized by its multiple functional groups. The compound features a 5-methoxyphenyl ring with a bromine atom at the 2-position, connected to an oxopropanenitrile side chain. This combination of functional groups—including a bromo substituent, methoxy group, and both nitrile and carbonyl functionalities—contributes to its chemical versatility and reactivity profile.
Chemical Identifiers
The compound is uniquely identified through various chemical identifiers that are essential for proper cataloging and reference in chemical databases and literature. These identifiers provide standardized ways to recognize and track the compound across different research contexts.
Table 1: Chemical Identifiers of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile
Structural Features
The structure of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile contains several key functional groups that contribute to its chemical behavior and potential applications:
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A phenyl ring with two substituents:
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A methoxy group (-OCH3) at the 5-position, contributing electron-donating properties
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A bromine atom at the 2-position, providing a site for substitution reactions
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An oxopropanenitrile chain featuring:
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A carbonyl group (C=O) directly attached to the phenyl ring
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A nitrile group (-C≡N) at the terminal position, which offers additional reactivity
This particular arrangement of functional groups creates a molecule with multiple reaction sites and electronic characteristics that make it valuable for synthetic chemistry applications.
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Physical and Chemical Properties
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile possesses distinctive physical and chemical properties that are relevant to its handling, storage, and application in synthesis. Understanding these properties is essential for researchers working with this compound.
Chemical Properties
The chemical behavior of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile is largely determined by its functional groups, each of which can participate in different types of reactions:
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The bromine atom at the 2-position of the phenyl ring serves as a site for nucleophilic substitution reactions, making it valuable for cross-coupling chemistries.
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The methoxy group contributes electron density to the aromatic ring through resonance, influencing the electronic properties of the molecule.
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The ketone (carbonyl) group can participate in various addition reactions typical of ketones.
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The nitrile group provides a site for nucleophilic addition and can be converted to other functional groups such as amines, amides, or carboxylic acids.
These reactive sites make the compound particularly useful as an intermediate in multistep organic syntheses.
Synthesis and Preparation Methods
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile involves specific reaction conditions and precursors to achieve the desired structural arrangement.
Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile generally requires specific reaction conditions to achieve high yields and purity:
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Temperature control: Many reactions involved in the synthesis require carefully controlled temperatures to promote selectivity.
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Solvent selection: Appropriate solvents must be chosen based on solubility requirements and compatibility with reagents.
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Catalysts: Various catalysts may be employed to facilitate specific transformations, especially for carbon-carbon bond formation.
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Purification methods: Column chromatography, recrystallization, or other purification techniques are typically necessary to obtain the pure compound.
The synthesis may involve multiple steps, with each step requiring optimization to achieve acceptable yields and purity of the final product.
Chemical Reactivity and Transformations
The presence of multiple functional groups in 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile makes it a versatile substrate for various chemical transformations, which contributes to its utility in synthetic chemistry.
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile can participate in various reaction types, including:
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Nucleophilic Substitution Reactions: The bromine atom can be displaced by various nucleophiles, providing a means to introduce different functional groups at the 2-position of the phenyl ring.
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Addition Reactions: The carbonyl group can undergo typical ketone addition reactions with nucleophiles such as hydride donors, organometallic reagents, or amines.
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Nitrile Transformations: The nitrile group can be converted to various functionalities including amines (through reduction), amides (through partial hydrolysis), or carboxylic acids (through complete hydrolysis).
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Cross-Coupling Reactions: The aryl bromide functionality makes the compound suitable for various metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings.
Synthetic Utility
The compound's versatility as a synthetic intermediate stems from its multiple reactive sites, which allow for selective functionalization:
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The bromine substituent provides a handle for introducing various carbon and heteroatom substituents through metal-catalyzed coupling reactions.
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The ketone and nitrile groups can be selectively transformed, allowing for the construction of more complex molecular architectures.
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The methoxy group can serve as a directing group for certain reactions or be further functionalized under appropriate conditions.
These characteristics make 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile valuable in the synthesis of pharmaceutically relevant compounds and other fine chemicals.
Applications in Research and Industry
3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile finds applications primarily as an intermediate in chemical synthesis, particularly in contexts where complex molecular structures with specific substitution patterns are required.
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis due to its reactive functional groups. Its primary applications include:
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Building Block Chemistry: The compound can serve as an advanced intermediate in the synthesis of more complex molecules, where the bromine, carbonyl, and nitrile groups provide sites for further modification.
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Pharmaceutical Intermediates: Similar structures have been employed in the synthesis of pharmaceutical compounds, where the methoxyphenyl moiety and functionalized side chain can be incorporated into bioactive molecules.
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Heterocyclic Chemistry: The combination of the carbonyl and nitrile functions potentially enables transformations to various heterocyclic systems through cyclization reactions.
Research Applications
In research settings, the compound may be utilized in various ways:
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Methodology Development: It can serve as a model substrate for developing new synthetic methods, particularly those targeting selective functionalization of aryl bromides in the presence of other functional groups.
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Structure-Activity Relationship Studies: In medicinal chemistry, derivatives of this compound might be synthesized to explore structure-activity relationships in biological systems.
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Materials Science: The compound's electronic properties, conferred by its conjugated system and functional groups, might make it relevant for materials science applications such as organic electronics.
These applications highlight the compound's utility across different fields of chemical research and development.
Comparison with Related Compounds
Several structurally related compounds share similarities with 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile, differing in the position of substituents or the nature of functional groups. Understanding these relationships provides context for the compound's properties and applications.
Structural Analogs
Table 3: Comparison of 3-(2-Bromo-5-methoxyphenyl)-3-oxopropanenitrile with Related Compounds
Reactivity Comparisons
The reactivity of these compounds varies based on their structural differences:
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The position of the bromine atom relative to the methoxy group affects the electronic properties of the aromatic ring, influencing reactivity in substitution reactions.
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Compounds with the bromine at the 2-position (ortho to the side chain) may exhibit different steric and electronic effects compared to those with bromine at other positions.
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The presence of a nitrile group versus other functional groups (such as aldehydes or amides in related compounds) significantly alters the compound's reactivity profile and potential transformations. These differences in reactivity make each compound suitable for specific synthetic applications and transformations.
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